molecular formula C5H12ClNO2 B595126 (R)-morpholin-3-ylmethanol hydrochloride CAS No. 1212377-10-0

(R)-morpholin-3-ylmethanol hydrochloride

Cat. No.: B595126
CAS No.: 1212377-10-0
M. Wt: 153.606
InChI Key: WFLUDHYXVXRFLY-NUBCRITNSA-N
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Description

®-morpholin-3-ylmethanol hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-morpholin-3-ylmethanol hydrochloride typically involves the reaction of morpholine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Reaction of Morpholine with Formaldehyde: Morpholine is reacted with formaldehyde in the presence of a catalyst to form morpholin-3-ylmethanol.

    Hydrochloride Formation: The resulting morpholin-3-ylmethanol is then treated with hydrogen chloride gas to form ®-morpholin-3-ylmethanol hydrochloride.

Industrial Production Methods

In industrial settings, the production of ®-morpholin-3-ylmethanol hydrochloride is typically carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-morpholin-3-ylmethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acid chlorides.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

®-morpholin-3-ylmethanol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-morpholin-3-ylmethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the methanol group.

    N-methylmorpholine: Contains a methyl group instead of the methanol group.

    Morpholin-4-ylmethanol: Similar structure but with different stereochemistry.

Uniqueness

®-morpholin-3-ylmethanol hydrochloride is unique due to its specific stereochemistry and the presence of both morpholine and methanol functional groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

[(3R)-morpholin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-3-5-4-8-2-1-6-5;/h5-7H,1-4H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLUDHYXVXRFLY-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212377-10-0
Record name [(3R)-morpholin-3-yl]methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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